2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol
CAS No.:
Cat. No.: VC13349954
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
![2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol -](/images/structure/VC13349954.png)
Specification
Molecular Formula | C10H19NO3 |
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Molecular Weight | 201.26 g/mol |
IUPAC Name | 2-(1,4-dioxaspiro[4.5]decan-8-ylamino)ethanol |
Standard InChI | InChI=1S/C10H19NO3/c12-6-5-11-9-1-3-10(4-2-9)13-7-8-14-10/h9,11-12H,1-8H2 |
Standard InChI Key | QYGIWPGYDNKLND-UHFFFAOYSA-N |
SMILES | C1CC2(CCC1NCCO)OCCO2 |
Canonical SMILES | C1CC2(CCC1NCCO)OCCO2 |
Introduction
Structural Characteristics and Nomenclature
The target compound, 2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol, features a 1,4-dioxaspiro[4.5]decane core—a bicyclic system comprising a cyclohexane ring fused to a 1,4-dioxane ring via a spiro carbon atom. The 8-amino substituent on the cyclohexane ring is further functionalized with a 2-aminoethanol side chain. This structure combines the rigidity of the spiro system with the hydrogen-bonding capabilities of the amino and hydroxyl groups, suggesting potential solubility in polar solvents and reactivity in nucleophilic substitutions.
Key structural analogues include:
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2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol (CAS 135761-76-1): A related alcohol derivative with a molecular weight of 186.25 g/mol and a density of 1.11 g/cm³ .
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1,4-Dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1): A viscous liquid with a refractive index of 1.4850–1.4870 (20°C, 589 nm) and ≥97.5% purity .
Synthetic Pathways and Reaction Mechanisms
Synthesis of the Spirocyclic Core
The 1,4-dioxaspiro[4.5]decane scaffold is typically synthesized via ketalization reactions. For example, 1,4-cyclohexanedione monoethylene glycol ketal (CAS 4746-97-8) is produced by reacting dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of ionic liquid catalysts such as 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate . This method achieves yields up to 97.8% under optimized conditions (110–132°C, 5.5 hours) .
Functionalization with Aminoethanol
Introducing the 2-aminoethanol moiety likely involves nucleophilic substitution or reductive amination. A plausible route could include:
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Bromination of the spirocyclic alcohol to form 8-bromo-1,4-dioxaspiro[4.5]decane.
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Reaction with 2-aminoethanol under basic conditions to substitute the bromine atom with the amino group.
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Purification via column chromatography or crystallization, as demonstrated in analogous syntheses .
Physicochemical Properties
While experimental data for 2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol is unavailable, properties can be extrapolated from its analogues:
The amino and hydroxyl groups are expected to enhance water solubility compared to non-functionalized spirocyclic ethers.
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms of the compound.
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Biological Screening: Evaluate antimicrobial, anticancer, or kinase-inhibitory activity in vitro.
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Computational Modeling: Predict binding affinities using molecular docking studies against disease-relevant targets.
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